
1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene is an organic compound with the molecular formula C10H12BrClO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a 2-ethoxyethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Bromination and Chlorination: The benzene ring is first brominated and chlorinated to introduce the bromine and chlorine substituents.
Ethoxyethoxylation: The 2-ethoxyethoxy group is introduced through a nucleophilic substitution reaction, where an appropriate ethoxyethoxy reagent reacts with the halogenated benzene derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine substituents are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the benzene ring.
Aplicaciones Científicas De Investigación
1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals, where its unique structure can interact with biological targets.
Medicine: The compound may be used in the synthesis of drug candidates, particularly those targeting specific pathways or receptors.
Industry: It is used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene depends on its specific application
Electrophilic Aromatic Substitution: The compound can act as an electrophile in aromatic substitution reactions, where it reacts with nucleophiles to form new products.
Binding to Biological Targets: In biological applications, the compound can bind to specific receptors or enzymes, modulating their activity and leading to desired therapeutic effects.
Comparación Con Compuestos Similares
1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-3-chlorobenzene: This compound lacks the 2-ethoxyethoxy group, making it less versatile in certain chemical reactions.
1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene: This compound has a methoxyethoxy group instead of an ethoxyethoxy group, which can affect its reactivity and applications.
1-Bromo-3-chloro-5-fluorobenzene: The presence of a fluorine substituent instead of the ethoxyethoxy group can lead to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which provides distinct reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C10H12BrClO2 |
|---|---|
Peso molecular |
279.56 g/mol |
Nombre IUPAC |
1-bromo-3-chloro-5-(2-ethoxyethoxy)benzene |
InChI |
InChI=1S/C10H12BrClO2/c1-2-13-3-4-14-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3 |
Clave InChI |
FDMLJGIXOIQDBZ-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC1=CC(=CC(=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12074346.png)


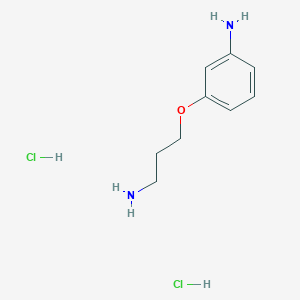
![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)

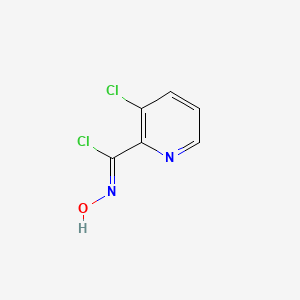

![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)

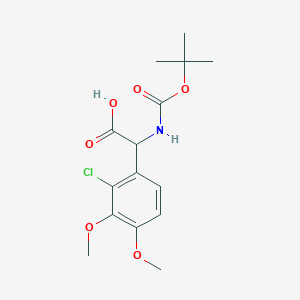
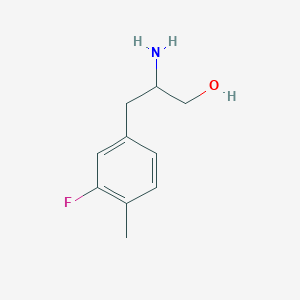
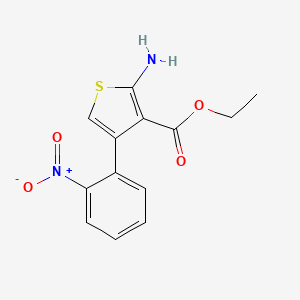
![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)
